molecular formula C34H50O9 B1250141 Avermectin B2a aglycone

Avermectin B2a aglycone

Katalognummer: B1250141
Molekulargewicht: 602.8 g/mol
InChI-Schlüssel: OHOQCCGOWLRCOH-BWHVHRGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin B2a aglycone is a spiroketal, a tertiary allylic alcohol, a secondary allylic alcohol and a macrocyclic lactone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

Avermectin B2a aglycone derivatives exhibit significant insecticidal, acaricidal, and fungicidal activities. Huang et al. (2020) synthesized fourteen avermectin B2a aglycon derivatives, showing potent insecticidal activity against diamondback moth and acaricidal activity against mites and larvae. The study also found excellent fungicidal activity against fourteen fungal pathogens. The 3D-QSAR analysis revealed insights for further modification of this compound derivatives (Huang et al., 2020).

Biosynthesis Studies

The biosynthetic pathway of avermectins, including B2a, has been studied to understand their formation. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, elucidating key steps in their formation. This research helps in understanding the production process and potential modifications for enhanced efficacy (Chen & Inamine, 1989).

Genetic and Enzymatic Analysis

Ikeda and Ōmura (1995) provided insights into the genetic and enzymatic aspects of avermectin biosynthesis in Streptomyces avermitilis. They identified critical steps in the biosynthetic pathway, which can be used for the selective production of specific avermectin components, including B2a (Ikeda & Ōmura, 1995).

Nematicidal Efficacy

Wright et al. (1983) explored the efficacy of avermectin B2a derivatives against plant parasitic nematodes. They found that AVM B2a significantly impaired the locomotion of nematodes and reduced their development in plant roots. This study highlights the potential agricultural applications of avermectin B2a derivatives (Wright et al., 1983).

Glycosyltransferase Characterization

The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized by Zhang et al. (2006). They found that AveBI catalyzes the addition of l-oleandrose to avermectin aglycones, revealing the flexibility and reversibility of the enzymatic process. This opens up possibilities for creating diverse avermectin variants through biochemical manipulations (Zhang et al., 2006).

Production Enhancement

Qiu et al. (2011) demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis enhances avermectin production. By increasing avtAB mRNA concentration, they achieved a significant increase in avermectin yield, suggesting a method to boost the production efficiency of avermectins including B2a (Qiu et al., 2011).

Eigenschaften

Molekularformel

C34H50O9

Molekulargewicht

602.8 g/mol

IUPAC-Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O9/c1-7-18(2)30-22(6)27(35)16-33(43-30)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-29(37)21(5)13-26(32(38)41-25)34(23,31)39/h8-11,13,18-19,22,24-31,35-37,39H,7,12,14-17H2,1-6H3/b9-8+,20-11+,23-10+/t18?,19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1

InChI-Schlüssel

OHOQCCGOWLRCOH-BWHVHRGVSA-N

Isomerische SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)O)C

Kanonische SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)O)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B2a aglycone
Reactant of Route 2
Avermectin B2a aglycone
Reactant of Route 3
Avermectin B2a aglycone
Reactant of Route 4
Avermectin B2a aglycone
Reactant of Route 5
Avermectin B2a aglycone
Reactant of Route 6
Avermectin B2a aglycone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.